Bienvenue dans la boutique en ligne BenchChem!

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione

TSLP inhibition airway inflammation phenotypic screening

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione (CAS 1076198-93-0) is a heterocyclic small molecule belonging to the tetrahydropyrrolo[3,4-b]pyridine-5,7-dione class. Its core scaffold comprises a partially saturated pyridine ring fused to a maleimide moiety, with a benzyl substituent at the N-6 imide position (molecular formula C14H14N2O2; molecular weight 242.27 g/mol).

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 1076198-93-0
Cat. No. B563405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione
CAS1076198-93-0
Synonyms3,4-Dihydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione; 
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESC1CC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1
InChIInChI=1S/C14H14N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2
InChIKeyJJFNYKMZELJLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione (CAS 1076198-93-0): Chemical Identity and Scaffold Context


6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione (CAS 1076198-93-0) is a heterocyclic small molecule belonging to the tetrahydropyrrolo[3,4-b]pyridine-5,7-dione class . Its core scaffold comprises a partially saturated pyridine ring fused to a maleimide moiety, with a benzyl substituent at the N-6 imide position (molecular formula C14H14N2O2; molecular weight 242.27 g/mol) . The compound incorporates a reactive carbonyl pair within the maleimide, a basic pyrrolidine-like secondary amine, and a lipophilic benzyl group, all of which contribute to its distinct molecular recognition profile. This scaffold has emerged as a privileged chemotype in medicinal chemistry, with substituted derivatives investigated as inhibitors of PI3 kinases, histone demethylases, and muscarinic acetylcholine receptors, among other targets. However, the specific pharmacological properties are highly sensitive to the N-6 substituent, making generic substitution unreliable — a fact that underpins the procurement rationale for this precise benzyl variant.

Why N-6 Substitution Critically Determines the Pharmacological Profile of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione


Within the tetrahydropyrrolo[3,4-b]pyridine-5,7-dione chemotype, the N-6 substituent governs target engagement, selectivity, and physicochemical properties. Even minor alterations — such as replacing benzyl with methyl, phenyl, or piperonyl — can drastically shift the kinase inhibition fingerprint, as demonstrated in a phenotypic screening campaign where N-6-benzyl derivative 4 exhibited a multi-target profile (PI3Kδ IC50 = 0.233 μM, DNA-PK IC50 = 0.348 μM) distinct from other analogs [1]. The benzyl group provides a specific balance of lipophilicity (cLogP ~2.0 based on structurally related analogs) and π-stacking capability that is absent in N-alkyl congeners, while the tetrahydropyridine ring introduces a basic amine handle not present in the fully aromatic 5,7-dihydro series (e.g., CAS 18184-75-3) . Furthermore, the compound is not synonymous with GSK-J4 (CAS 1373423-53-0), a structurally distinct pyridyl-pyrimidine derivative targeting H3K27 demethylases, despite erroneous cross-referencing on some vendor platforms [2]. These structural distinctions mean that procurement of the correct N-6-benzyl tetrahydropyrrolo-pyridine-dione is essential for reproducibility in target-specific assays, as in-class analogs diverge meaningfully in both potency and selectivity.

Quantitative Differentiation Evidence: 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione vs. Closest Analogs


TSLP Production Inhibition in NHBE Cells: 6-Benzyl Derivative Demonstrates Sub-Micromolar Cellular Potency

In a phenotypic screen measuring inhibition of thymic stromal lymphopoietin (TSLP) production in normal human bronchial epithelial (NHBE) cells, the 6-benzyl derivative (identified as Compound 4) achieved an IC50 of 0.075 μM [1]. This sub-100 nM cellular potency is the readout of a disease-relevant phenotypic assay, not a simplified biochemical binding assay. By contrast, structurally related in-class compounds with different N-6 substituents tested in the same screening cascade either failed to advance or exhibited markedly weaker TSLP inhibition, underscoring the benzyl group's contribution to this activity profile. The TSLP pathway is a validated target in allergic asthma and atopic dermatitis, making this quantitative cellular potency a key differentiator for therapeutic research applications.

TSLP inhibition airway inflammation phenotypic screening

PI3Kδ Isoform Inhibition: 6-Benzyl Derivative Shows Defined Biochemical Activity Against p110δ/p85α

Biochemical profiling of the 6-benzyl derivative revealed inhibition of the PI3K p110δ/p85α isoform with an IC50 of 0.233 μM [1]. This places the compound in a defined potency range for the PI3Kδ target, which is implicated in B-cell malignancies, inflammatory diseases, and asthma. Within the same profiling panel, the compound displayed a selectivity window: DNA-PK inhibition was measured at IC50 = 0.348 μM (1.5-fold less potent), while mTOR inhibition was considerably weaker at IC50 = 0.964 μM (4.1-fold less potent), and PI3K p120γ inhibition required 4.782 μM (20.5-fold less potent than PI3Kδ). This intra-panel selectivity pattern is a direct function of the N-6 benzyl substituent and the tetrahydropyrrolo-pyridine core geometry, as N-6 methyl or unsubstituted analogs would present fundamentally different steric and electronic features to the kinase ATP-binding pocket. Researchers procuring this compound for PI3Kδ-focused projects benefit from a known IC50 value and a characterized selectivity profile against related lipid and protein kinases.

PI3Kδ inhibition kinase selectivity biochemical profiling

Physicochemical Differentiation from the 5,7-Dihydro Analog: The Tetrahydropyridine Moiety Introduces a Basic Amine Handle

The target compound (CAS 1076198-93-0) features a partially saturated 1,2,3,4-tetrahydropyridine ring, distinguishing it from the fully aromatic 5,7-dihydro analog (6-benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine, CAS 18184-75-3) . The tetrahydropyridine introduces a secondary amine (pKa estimated at ~8.6 based on structurally related tetrahydropyrrolo-pyridines) [1], which confers pH-dependent solubility and the potential for salt formation (e.g., hydrochloride). The dihydro analog lacks this basic center entirely, resulting in lower aqueous solubility at physiological pH. Furthermore, the tetrahydropyridine NH can act as a hydrogen bond donor, enabling additional interactions with biological targets or serving as a synthetic handle for further derivatization. The molecular weight difference is modest (242.27 vs. 238.24 g/mol), but the topological polar surface area and hydrogen-bonding capacity are fundamentally altered. This differentiation is critical for procurement decisions when solubility, salt formation, or downstream conjugation at the secondary amine is required — the dihydro analog (CAS 18184-75-3) cannot serve as a functional substitute.

physicochemical properties solubility permeability

Multi-Target Kinase Profiling Fingerprint: Discrimination from Single-Target Agents

Comprehensive biochemical profiling of the 6-benzyl derivative across a panel of lipid and protein kinases established a distinct polypharmacological fingerprint [1]. Beyond PI3Kδ (0.233 μM) and DNA-PK (0.348 μM), the compound inhibited MT3/QR2 (0.46 μM), PDE6 (0.58 μM), and PDE5 (0.92 μM) with progressively weaker potency, while showing only marginal activity against Flt4/VEGFR-3 (3.13 μM), TrkA (3.23 μM), Hck (3.58 μM), and Lck (3.33 μM). This graded multi-target profile differs fundamentally from the highly selective single-target agents often pursued in classical medicinal chemistry campaigns. For researchers studying polypharmacology, phenotypic drug discovery, or target deconvolution, this characterized fingerprint provides a valuable reference standard. N-6-substituted analogs lacking the benzyl group would be expected to exhibit a different rank order of kinase inhibition, as the benzyl moiety engages a specific hydrophobic sub-pocket conserved across several kinases but absent in others.

kinase profiling polypharmacology target deconvolution

Optimal Use Cases for 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione Based on Quantified Evidence


Phenotypic Screening for TSLP Pathway Inhibitors in Airway Inflammation

The compound's demonstrated sub-micromolar inhibition of TSLP production in NHBE cells (IC50 = 0.075 μM) [1] makes it a suitable positive control or starting point for phenotypic campaigns targeting thymic stromal lymphopoietin-driven Th2 inflammation. Procure this compound when establishing TSLP inhibition assays in bronchial epithelial cells, particularly for asthma or atopic dermatitis drug discovery programs where functional cellular readouts are preferred over isolated biochemical target engagement.

PI3Kδ-Focused Biochemical Profiling and Selectivity Assessment

With a defined PI3Kδ IC50 of 0.233 μM and a characterized selectivity window against PI3Kγ (20.5-fold), DNA-PK, mTOR, and other kinases [1], this compound serves as a reference inhibitor for PI3Kδ biochemical assay development and validation. Use this compound when calibrating PI3Kδ activity assays or benchmarking novel PI3Kδ inhibitors, particularly in B-cell malignancy or inflammatory disease research where isoform selectivity is a key parameter.

Polypharmacology Probe for Kinase Target Deconvolution Studies

The graded multi-kinase fingerprint — spanning PI3Kδ, DNA-PK, MT3/QR2, PDE6, PDE5, and mTOR with IC50 values ranging from 0.233 to 4.78 μM [1] — positions this compound as a defined polypharmacology probe. Deploy this compound in chemical biology studies that require a reference agent with known multi-target activity, enabling researchers to distinguish between on-target and off-target effects when interpreting phenotypic screening results.

Synthetic Chemistry: Scaffold for Derivatization via the Tetrahydropyridine Amine Handle

The secondary amine of the tetrahydropyridine ring provides a conjugation site absent in the fully aromatic 5,7-dihydro analogs [2]. Procure this compound as a starting material when the synthetic route requires N-alkylation, acylation, or sulfonylation at the tetrahydropyridine nitrogen to generate focused libraries of substituted pyrrolo[3,4-b]pyridine-5,7-diones for structure-activity relationship (SAR) exploration.

Quote Request

Request a Quote for 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.